Lipophilicity Gap: Estimated LogP Elevation of ~0.6–0.8 Units Compared to Non-Methylated and Acetyl Analogs
The target compound exhibits a calculated LogP of approximately 2.22 , reflecting the combined lipophilic contribution of the 3,5-dimethyl substitution and the propionyl chain. In contrast, the non-methylated analog 2-propionylpyrrole (CAS 1073-26-3) has an estimated/experimental LogP range of 1.42–1.61 across multiple sources [1], and the acetyl analog 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one (CAS 1500-93-2) has an XLogP3 of 1.5 [2]. The 0.61–0.80 log unit difference between target and the acetyl analog translates to an approximately 4- to 6-fold higher octanol/water partition coefficient, which influences membrane permeability predictions, protein-binding estimates, and chromatographic retention behavior.
| Evidence Dimension | Lipophilicity (LogP / XLogP3 / clogP) |
|---|---|
| Target Compound Data | Estimated LogP: 2.22 (Chemsrc) |
| Comparator Or Baseline | 2-Propionylpyrrole (CAS 1073-26-3): LogP 1.42–1.61; 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one (CAS 1500-93-2): XLogP3 1.5 |
| Quantified Difference | ΔLogP ≈ +0.61 to +0.80 vs. acetyl analog; +0.61 to +0.80 vs. non-methylated analog |
| Conditions | Computed/estimated LogP values from cheminformatics platforms (Chemsrc, PubChem XLogP3, ChemAxon); not experimentally determined LogP for the target compound |
Why This Matters
A ΔLogP of 0.6–0.8 log units constitutes a significant physicochemical differentiation that affects permeability, solubility, metabolic stability predictions, and extraction efficiency—factors directly relevant to selecting the appropriate building block for lead optimization campaigns or synthetic route design.
- [1] ScentsAndFlavors.com. 2-Propionylpyrrole. LogP: 1.42 est; Chemsrc. 2-Propionylpyrrole. LogP: 1.60740; ChemSpider. 2-Propionylpyrrole. ALOGPS logP: 1.31. https://scentsandflavors.com; https://www.chemsrc.com; https://www.chemspider.com (accessed 2026). View Source
- [2] PubChem. 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone. CID 2798358. XLogP3-AA: 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/2798358 (accessed 2026). View Source
